molecular formula C11H12ClNO3 B1349489 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid CAS No. 196934-77-7

4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid

Cat. No. B1349489
M. Wt: 241.67 g/mol
InChI Key: GLCMKFQSMILAEC-UHFFFAOYSA-N
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Description

The compound “4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid” is also known as Tolfenamic acid . It is a fenamate and is made up of a monocarboxylate diphenylamine nucleus . It is specifically used for relieving the pain of migraines and also shows anticancer activity .


Molecular Structure Analysis

The empirical formula of Tolfenamic acid is C14H12ClNO2 . The molecular weight is 261.70 . The SMILES string representation is Cc1c(Cl)cccc1Nc2ccccc2C(O)=O .


Physical And Chemical Properties Analysis

Tolfenamic acid is a powder form substance . It is soluble in ethanol: 50 mg/mL, clear, greenish-yellow .

Scientific Research Applications

Molecular Docking and Biological Activities

Research has explored the docking studies, vibrational, structural, electronic, and optical properties of derivatives similar to 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid. These studies indicate that such compounds exhibit potential for biological activities, as suggested by their inhibition of Placenta growth factor (PIGF-1) and other biological targets. This indicates a potential for pharmacological importance, with specific derivatives showing promise in biomedical applications due to their good biological activities (K. Vanasundari, V. Balachandran, M. Kavimani, & B. Narayana, 2018).

Vibrational Spectroscopy and Molecular Structure

Another area of application involves the vibrational spectroscopy and molecular structure analysis of related compounds. Studies have confirmed structures through IR, NMR, and X-ray diffraction, providing insights into the vibrational wavenumbers, hyper-conjugative interactions, and charge delocalization. This detailed analysis contributes to understanding the reactivity and stability of the molecules, making them suitable for further research in materials science and chemistry (Rahul Raju, C. Y. Panicker, P. Nayak, B. Narayana, B. Sarojini, C. Van Alsenoy, & A. Al‐Saadi, 2015).

Synthesis and Characterization

The synthesis and characterization of derivatives also highlight their scientific applications. Studies focusing on the synthesis of diaminomethylidene derivatives and the analysis of their structure and thermal properties underline the versatility of 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid in synthesizing novel compounds with potential applications in material science and drug development (M. Prezent & V. Dorokhov, 2012).

Supramolecular Studies

Supramolecular studies on chloramphenicol derivatives, including structures similar to 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid, have provided insights into hydrogen bonding and Van der Waals interactions. These findings are crucial for the development of new pharmaceuticals and materials with tailored properties (R. F. Fernandes, A. A. C. Júnior, A. Porto, G. R. Ferreira, L. S. Flores, C. C. Corrêa, H. Santos, & L. C. Oliveira, 2017).

Nonlinear Optical Materials

The study of butanoic acid derivatives has also shown that these compounds have significant potential as nonlinear optical materials. The determination of dipole moments and hyperpolarizabilities of these compounds suggests their suitability for applications in the field of optics and photonics, offering a pathway to developing new optical materials (K. Vanasundari, V. Balachandran, M. Kavimani, & B. Narayana, 2018).

Safety And Hazards

Tolfenamic acid is classified as Acute Tox. 3 Oral according to the hazard classifications . The signal word for this compound is “Danger” and it has hazard statement H301 .

properties

IUPAC Name

4-(3-chloro-2-methylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCMKFQSMILAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355142
Record name 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid

CAS RN

196934-77-7
Record name 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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